molecular formula C16H13FN4O2S2 B2742695 2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(thiazol-2-yl)acetamide CAS No. 1105213-64-6

2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(thiazol-2-yl)acetamide

Cat. No. B2742695
CAS RN: 1105213-64-6
M. Wt: 376.42
InChI Key: PFFMHHHQILRUAT-UHFFFAOYSA-N
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Description

2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H13FN4O2S2 and its molecular weight is 376.42. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A series of compounds, including those structurally related to the specified chemical, have been synthesized and evaluated for their anticancer properties. For instance, novel fluoro-substituted benzo[b]pyran compounds, similar in structure to the query chemical, demonstrated significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, comparing favorably with the reference drug 5-fluorodeoxyuridine (A. G. Hammam et al., 2005). Additionally, N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized, showing significant cytotoxic results against breast cancer in comparison to other derivatives, with docking studies providing promising results towards targeted protein interactions (Sraa Abu-Melha, 2021).

Anticonvulsant Activity

Compounds with a core structure similar to the query chemical, specifically alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, have displayed outstanding anticonvulsant activity in mice models. These compounds offered excellent protection against seizures induced by electroshock, rivaling the effects of traditional anticonvulsants like phenytoin. This highlights the potential for developing new classes of anticonvulsant drugs based on this chemical structure (H. Kohn et al., 1993).

Antimicrobial Activity

Investigations into the antimicrobial efficacy of derivatives related to the specified chemical have yielded promising results. For example, a series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzodisoxazol-3-yl)piperidin-1-yl)acetamide compounds were synthesized and evaluated for their antimicrobial properties. These compounds demonstrated good to moderate activity against selected bacterial and fungal strains, underscoring their potential as new antimicrobial agents (D. G. Anuse et al., 2019).

properties

IUPAC Name

2-[2-[(2-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S2/c17-12-4-2-1-3-10(12)9-25-16-19-11(8-14(23)21-16)7-13(22)20-15-18-5-6-24-15/h1-6,8H,7,9H2,(H,18,20,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFMHHHQILRUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC(=CC(=O)N2)CC(=O)NC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(thiazol-2-yl)acetamide

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